molecular formula C8H7NO2S2 B2515753 3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione CAS No. 164149-45-5

3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione

Cat. No.: B2515753
CAS No.: 164149-45-5
M. Wt: 213.27
InChI Key: VMLQGPTXPHGMRC-UHFFFAOYSA-N
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Description

3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione is a heterocyclic compound that contains both furan and thiazolidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research. The presence of the furan ring imparts unique chemical properties, making it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione typically involves the reaction of furan-2-carbonyl chloride with thiazolidine-2-thione. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the desired biological effect. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

furan-2-yl-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S2/c10-7(6-2-1-4-11-6)9-3-5-13-8(9)12/h1-2,4H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLQGPTXPHGMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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